REACTION_SMILES
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[Al+3:2].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[CH:7]1([CH2:13][CH2:14][C:15](=[O:16])[OH:17])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:25].[OH-:24].[OH2:26]>>[CH:7]1([CH2:13][CH2:14][CH2:15][OH:16])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCC1CCCCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
OCCCC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |